molecular formula C15H18N2O3S B14932311 5-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-5-oxopentanoic acid

5-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-5-oxopentanoic acid

Cat. No.: B14932311
M. Wt: 306.4 g/mol
InChI Key: SDTCKLROTYTSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-5-oxopentanoic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

The synthesis of 5-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-5-oxopentanoic acid involves multiple steps. One common synthetic route includes the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of potassium hydroxide in DMF (dimethylformamide). This reaction forms an intermediate, which undergoes further reactions to yield the desired thiophene derivative . Industrial production methods often involve similar multi-step processes, optimized for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include various substituted thiophene derivatives .

Scientific Research Applications

5-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activities. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

What sets 5-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-5-oxopentanoic acid apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

5-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C15H18N2O3S/c16-9-11-10-5-2-1-3-6-12(10)21-15(11)17-13(18)7-4-8-14(19)20/h1-8H2,(H,17,18)(H,19,20)

InChI Key

SDTCKLROTYTSPK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.